Di-tert-butyl piperazine-1,2-dicarboxylate Di-tert-butyl piperazine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533475
InChI: InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-9-15-7-8-16(10)12(18)20-14(4,5)6/h10,15H,7-9H2,1-6H3
SMILES: CC(C)(C)OC(=O)C1CNCCN1C(=O)OC(C)(C)C
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol

Di-tert-butyl piperazine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC13533475

Molecular Formula: C14H26N2O4

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

Di-tert-butyl piperazine-1,2-dicarboxylate -

Specification

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
IUPAC Name ditert-butyl piperazine-1,2-dicarboxylate
Standard InChI InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-9-15-7-8-16(10)12(18)20-14(4,5)6/h10,15H,7-9H2,1-6H3
Standard InChI Key SOVFVZVAXJHGFT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1CNCCN1C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)C1CNCCN1C(=O)OC(C)(C)C

Introduction

Chemical Identification and Structural Properties

Di-tert-butyl piperazine-1,2-dicarboxylate is systematically named 1,2-bis(tert-butoxycarbonyl)piperazine. Its IUPAC designation reflects the substitution pattern of the Boc groups on the piperazine ring. Key identifiers include:

  • CAS Registry Number: 340256-13-5

  • Molecular Formula: C₁₄H₂₆N₂O₄

  • Molecular Weight: 286.37 g/mol

  • Synonyms: 1,2-Di-Boc-piperazine, 2,3-di-tert-butylpiperazine-1,2-dicarboxylate .

The compound’s structure features a six-membered piperazine ring with two ester-functionalized Boc groups at adjacent nitrogen atoms. The tert-butyl groups impart significant steric bulk, influencing both reactivity and solubility. Spectroscopic characterization typically employs nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:

  • ¹H NMR: Peaks corresponding to tert-butyl protons (δ ~1.4 ppm) and piperazine ring protons (δ ~3.0–4.0 ppm) .

  • IR: Stretching vibrations for carbonyl groups (C=O) appear near 1700–1750 cm⁻¹ .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of di-tert-butyl piperazine-1,2-dicarboxylate generally follows a two-step Boc protection strategy:

  • Piperazine Activation: Piperazine is treated with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP).

  • Selective Esterification: The reaction proceeds under anhydrous conditions in dichloromethane or tetrahydrofuran (THF) at 0–25°C .

A representative procedure involves:

  • Dissolving piperazine (1 equiv) in THF.

  • Adding Boc anhydride (2.2 equiv) and DMAP (0.1 equiv) dropwise.

  • Stirring for 12–24 hours at room temperature.

  • Purifying the product via column chromatography (hexane/ethyl acetate) .

Yields typically range from 60–75%, depending on reaction optimization.

Industrial-Scale Production

Scalable synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

  • Temperature Control: Maintaining 20–30°C to prevent Boc group decomposition.

  • Solvent Selection: THF or ethyl acetate for improved solubility.

  • Catalyst Loading: Reduced DMAP concentrations (0.05 equiv) to minimize costs .

Chemical Reactivity and Functionalization

Deprotection Reactions

The Boc groups are selectively removable under acidic conditions:

  • Trifluoroacetic Acid (TFA): Cleaves Boc groups in dichloromethane at 0°C, yielding piperazine-1,2-dicarboxylic acid .

  • Hydrochloric Acid (HCl): Concentrated HCl in dioxane (4M) achieves deprotection at reflux .

Nucleophilic Substitution

The piperazine nitrogen atoms, once deprotected, participate in alkylation or acylation reactions:

  • Alkylation: Reacting with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate.

  • Acylation: Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives .

Oxidation and Reduction

  • Oxidation: Hydrogen peroxide or potassium permanganate oxidizes the piperazine ring to pyrazine derivatives.

  • Reduction: Sodium borohydride reduces ester groups to alcohols, though this is less common due to Boc group stability .

Applications in Pharmaceutical Development

Intermediate for Bioactive Molecules

Di-tert-butyl piperazine-1,2-dicarboxylate is a precursor to:

  • Kinase Inhibitors: Functionalized piperazines targeting EGFR or BRAF mutations in cancer .

  • Antipsychotics: Analogues with modified nitrogen substituents for dopamine receptor modulation .

Case Studies

  • Neuroprotective Agents: Boc-deprotected derivatives inhibit amyloid-β aggregation in Alzheimer’s models .

  • Antifungal Compounds: Piperazine-based molecules show activity against Candida albicans .

Comparative Analysis with Related Derivatives

PropertyDi-tert-butyl Piperazine-1,2-dicarboxylate1-Tert-butyl 2-Methyl Analogue
Molecular Weight286.37 g/mol 244.29 g/mol
SolubilityLow in water, high in THFModerate in ethanol
Deprotection EaseHigh (TFA)Moderate (HCl)

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